molecular formula C8H6Cl2O B14225367 2,2-Dichloro-1-phenylethen-1-ol CAS No. 776232-47-4

2,2-Dichloro-1-phenylethen-1-ol

Cat. No.: B14225367
CAS No.: 776232-47-4
M. Wt: 189.04 g/mol
InChI Key: WIAUSNHGBMNTFI-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-phenylethenol is an organic compound with the molecular formula C8H8Cl2O It is a secondary alcohol containing a phenyl group and two chlorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1-phenylethenol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with trichloroethylene. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2-dichloro-1-phenylethenol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-phenylethenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2,2-dichloro-1-phenylethenol can yield the corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,2-Dichloro-1-phenylethanone.

    Reduction: 2-Phenylethanol.

    Substitution: 2,2-Dihydroxy-1-phenylethanol (when chlorine atoms are replaced by hydroxyl groups).

Scientific Research Applications

2,2-Dichloro-1-phenylethenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of an ethenol group.

    2,2-Dibromo-1-phenylethenol: Similar structure but with bromine atoms instead of chlorine atoms.

Uniqueness

2,2-Dichloro-1-phenylethenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

776232-47-4

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

2,2-dichloro-1-phenylethenol

InChI

InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,11H

InChI Key

WIAUSNHGBMNTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(Cl)Cl)O

Origin of Product

United States

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